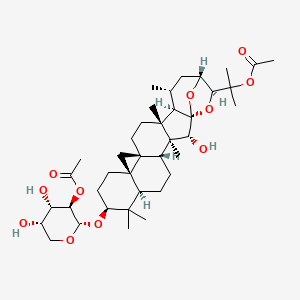

cimicifoetiside B

Description

Cimicifoetiside B is a bioactive compound isolated from Cimicifuga species, notably Cimicifuga heracleifolia. Structurally, it belongs to the caffeic acid derivatives, characterized by a phenylpropanoid backbone with hydroxyl and glycosidic substitutions. The compound exhibits cytotoxic properties, as demonstrated in studies evaluating its effects on cancer cell lines . Its molecular formula is C₂₆H₃₀O₁₂, with a molecular weight of 534.5 g/mol, and it demonstrates moderate solubility in polar solvents such as methanol and water. Pharmacologically, this compound has shown inhibitory activity against tumor proliferation, likely through interactions with DNA topoisomerase enzymes or induction of apoptosis .

Properties

Molecular Formula |

C39H60O11 |

|---|---|

Molecular Weight |

704.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-acetyloxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |

InChI |

InChI=1S/C39H60O11/c1-19-16-23-30(34(6,7)48-21(3)41)50-39(49-23)29(19)35(8)14-15-38-18-37(38)13-12-26(47-31-28(46-20(2)40)27(43)22(42)17-45-31)33(4,5)24(37)10-11-25(38)36(35,9)32(39)44/h19,22-32,42-44H,10-18H2,1-9H3/t19-,22+,23-,24+,25+,26+,27+,28-,29-,30+,31+,32-,35-,36-,37-,38+,39+/m1/s1 |

InChI Key |

DEEGQLBLXWGMCY-HNGFUVDTSA-N |

SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)OC(=O)C)C)O2)C(C)(C)OC(=O)C |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Rosmarinic Acid | Chlorogenic Acid |

|---|---|---|---|

| Molecular Formula | C₂₆H₃₀O₁₂ | C₁₈H₁₆O₈ | C₁₆H₁₈O₉ |

| Molecular Weight (g/mol) | 534.5 | 360.3 | 354.3 |

| Solubility (mg/mL) | 0.25 | 1.2 | 3.8 |

| Key Functional Groups | Glycoside, Caffeoyl | Ester, Caffeoyl | Ester, Quinic Acid |

| Bioactivity | Cytotoxic | Antioxidant | Antidiabetic |

Functional Comparison with Cytotoxic Compounds

This compound’s cytotoxic profile aligns with other natural products like Paclitaxel (Taxol) and Vinblastine , though their mechanisms differ:

Paclitaxel (C₄₇H₅₁NO₁₄)

- Source : Taxus brevifolia.

- Mechanism : Stabilizes microtubules, disrupting mitosis.

- Efficacy : IC₅₀ values in the nM range for breast and ovarian cancers.

Vinblastine (C₄₆H₅₈N₄O₉)

- Source : Catharanthus roseus.

- Mechanism : Inhibits tubulin polymerization.

- Efficacy : IC₅₀ of 1–10 nM in leukemia models.

Table 2: Pharmacological Comparison

| Property | This compound | Paclitaxel | Vinblastine |

|---|---|---|---|

| IC₅₀ (μM) | 15.2 (HeLa cells) | 0.005 (MCF-7) | 0.001 (Jurkat) |

| Target Pathway | Apoptosis induction | Microtubule stabilization | Tubulin inhibition |

| Natural Source | Cimicifuga spp. | Taxus spp. | Catharanthus spp. |

Discussion of Structural vs. Functional Similarity

For example, chlorogenic acid’s antidiabetic activity arises from its interaction with glucose transporters, whereas this compound’s glycosidic moiety may enhance DNA intercalation.

Q & A

Q. How is the molecular structure of cimicifoetiside B determined experimentally?

this compound’s structure is elucidated via ¹H-NMR, ¹³C-NMR (DEPT), and HRFABMS . Key steps include:

- Assigning acetyl groups using acyl shifts : The C-25 acetyl group causes a 12.1 ppm downfield shift in C-25 and upfield shifts in neighboring carbons (C-24, C-26, C-27) compared to cimicifoetiside A .

- HMBC correlations confirm the second acetyl group at the arabinose C-2' position .

- HRFABMS analysis detects a fragment ion at m/z 661.3944 [M-H-OAc]⁻, confirming the molecular formula C₃₉H₆₀O₁₁ .

Q. What in vitro models are used to evaluate this compound’s cytotoxicity?

Standard cytotoxicity assays include:

- Ehrlich ascites carcinoma (EAC) cells : IC₅₀ = 0.14 μg/ml (this compound) vs. 0.35 μg/ml (cimicifoetiside A) .

- MDA-MB-231 human breast cancer cells : IC₅₀ = 10.21 μM (B) vs. 6.74 μM (A), highlighting differential potency .

- Methodological note: Dose-response curves and MTT assays are critical for reproducibility; ensure cell line authentication and standardized culture conditions .

Q. How are this compound and its analogs isolated from Cimicifuga foetida?

Isolation involves:

- Methanol extraction of rhizomes, followed by silica gel chromatography and HPLC purification .

- Structural differentiation from co-isolated compounds (e.g., cimicifoetiside A) via comparative NMR analysis of acetyl group positions .

Advanced Research Questions

Q. How can spectral data contradictions during structure elucidation be resolved?

Contradictions arise from overlapping signals or ambiguous HMBC correlations. Strategies include:

- Acylation effect analysis : Compare chemical shifts of carbons adjacent to acetyl groups. For example, C-25 acetylation in this compound causes distinct shifts vs. cimicifoetiside A, validated by DEPT and HSQC .

- Selective 2D-NMR experiments : Use TOCSY or NOESY to resolve proton coupling in arabinose moieties .

- Cross-validation with synthetic analogs : Prepare acetylated derivatives to confirm shift patterns .

Q. What structural features of this compound drive its cytotoxic activity?

Key structure-activity relationships (SAR):

- C-25 acetylation : Enhances activity against EAC cells (IC₅₀ 0.14 μg/ml vs. 0.35 μg/ml for non-acetylated analogs) .

- Arabinose substitution : The 2'-O-acetyl group in the sugar moiety may improve membrane permeability or target binding .

- Experimental design tip: Use SAR-guided synthesis to modify the triterpenoid core and assess cytotoxicity changes .

Q. How can researchers address discrepancies in cytotoxicity data across studies?

Discrepancies may stem from assay variability or compound purity. Mitigation strategies:

- Standardize protocols : Adopt OECD guidelines for cell viability assays (e.g., ATP-based luminescence vs. MTT) .

- Purity validation : Use HPLC-ELSD (>95% purity) and HRMS to exclude degradation products .

- Meta-analysis : Apply Cochrane systematic review principles to compare datasets from independent studies .

Q. What methodologies are recommended for probing this compound’s mechanism of action?

Advanced approaches include:

- Apoptosis assays : Annexin V/PI staining and caspase-3 activation in treated cancer cells .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., pro-apoptotic BAX or cell cycle regulators) .

- Molecular docking : Screen against targets like topoisomerase II or tubulin, leveraging the compound’s triterpenoid scaffold .

Methodological Best Practices

- Reproducibility : Document NMR parameters (e.g., solvent, frequency) and cell culture conditions in supplementary materials .

- Ethical compliance : Adhere to institutional guidelines for natural product sourcing and cytotoxicity testing .

- Data transparency : Share raw spectral data via repositories like Zenodo to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.